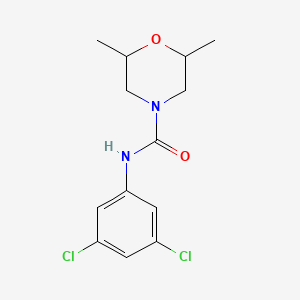
1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine, also known as PEP, is a synthetic compound with a piperazine backbone. It has been widely studied for its potential applications in the field of medicinal chemistry. PEP is a versatile molecule with a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Wirkmechanismus
The exact mechanism of action of 1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is thought to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to have anxiolytic effects, possibly through its interactions with the GABAergic system.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase and tryptophan hydroxylase. This compound has also been shown to modulate the activity of certain ion channels in the brain, such as the NMDA receptor. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also relatively stable and has a long shelf life. However, there are also some limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of more potent and selective this compound analogs. Another area of interest is the investigation of this compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, there is growing interest in the use of this compound as a tool for studying the role of neurotransmitter systems in the brain. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Synthesemethoden
1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-benzyl-4-(3-phenyl-2-propen-1-yl)piperazine with a reducing agent such as lithium aluminum hydride. The resulting product is then purified using column chromatography. Another method involves the reaction of 1-benzylpiperazine with cinnamaldehyde in the presence of a Lewis acid catalyst. This method yields a mixture of stereoisomers, which can be separated using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
1-phenyl-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential as a treatment for drug addiction and as an analgesic. In addition, this compound has been studied for its effects on the immune system and its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-phenyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-8-18(9-4-1)10-7-13-20-14-16-21(17-15-20)19-11-5-2-6-12-19/h1-12H,13-17H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHKUXOSFZMTH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)

![1-(4-chlorobenzyl)-N-{[4-(dimethylamino)-1-methyl-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5351862.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5351863.png)
![N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5351869.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B5351879.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide](/img/structure/B5351885.png)
![N-[3-({methyl[(3-methylpyridin-4-yl)methyl]amino}carbonyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B5351896.png)
![S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate](/img/structure/B5351904.png)
![1'-[2-(ethylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351912.png)
![1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5351926.png)
![4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5351932.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5351933.png)
![4-(1-naphthylmethyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5351941.png)